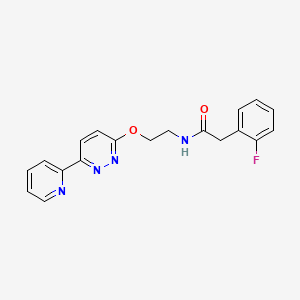

2-(2-fluorophenyl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Description

The compound 2-(2-fluorophenyl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a synthetic acetamide derivative characterized by a fluorophenyl moiety and a pyridazine-pyridyl ether backbone. Key features include:

- 2-Fluorophenyl group: Fluorine substitution on aromatic rings often enhances metabolic stability and binding affinity to biological targets due to its electronegativity and small size .

- Pyridazine-pyridyl ether linkage: Pyridazine rings are common in kinase inhibitors and enzyme modulators, while pyridyl groups contribute to hydrogen bonding and π-π interactions .

- Acetamide side chain: The ethylacetamide group may improve solubility and facilitate interactions with hydrophobic protein pockets .

This compound’s design likely aims to balance target specificity and pharmacokinetic properties, though experimental validation is required.

Properties

IUPAC Name |

2-(2-fluorophenyl)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c20-15-6-2-1-5-14(15)13-18(25)22-11-12-26-19-9-8-17(23-24-19)16-7-3-4-10-21-16/h1-10H,11-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIOZIZDCJAQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-fluorophenyl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a fluorophenyl group, a pyridazinyl moiety, and an acetamide functional group. The molecular formula is with a molecular weight of approximately 344.37 g/mol. Its structural features are essential for its biological activity, influencing interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of pyridazine have shown promise as inhibitors of key signaling pathways involved in cancer progression. In vitro assays demonstrated that this compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.3 |

| A549 (Lung Cancer) | 4.8 |

| HeLa (Cervical Cancer) | 6.1 |

These results suggest that the compound may act as a potential lead for further development in cancer therapeutics.

Kinase Inhibition

The compound's structural components indicate potential activity as a kinase inhibitor. Kinases play critical roles in cellular signaling and are often targeted in cancer therapy. Preliminary data suggest that this compound may inhibit specific kinases involved in tumor growth and metastasis.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, it could prevent phosphorylation events critical for cell cycle progression.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways : The compound may interfere with pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Study on Pyridazine Derivatives : A study evaluated various pyridazine derivatives for their ability to inhibit IKKβ, a kinase involved in inflammatory responses and cancer progression. Compounds similar to our target showed promising results, indicating potential therapeutic applications in inflammatory diseases and cancers .

- Antifibrotic Activity : Another investigation focused on pyrimidine derivatives with similar structures, revealing their effectiveness against hepatic stellate cells (HSC-T6). Some compounds exhibited better anti-fibrotic activity than established drugs like Pirfenidone . This suggests that our compound may also possess anti-fibrotic properties worth exploring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-(2-fluorophenyl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide with structurally or functionally related acetamide derivatives:

Key Structural and Functional Insights:

Fluorine Substitution :

- The 2-fluorophenyl group in the target compound may confer stronger metabolic stability compared to 4-fluorophenyl analogs (e.g., ), as ortho-substitution can reduce oxidative metabolism.

- In contrast, CB-839 ’s 3-(trifluoromethoxy)phenyl group enhances both lipophilicity and target affinity .

Heterocyclic Core Modifications: Pyridazine derivatives (e.g., CB-839) show higher enzymatic inhibition potency than pyridine or thiadiazole-based compounds (e.g., BPTES) due to improved π-stacking .

Acetamide Side Chain Variations: Cyanoacetamide (e.g., ) and boron-containing acetamides (e.g., ) prioritize synthetic versatility and solubility, whereas the target compound’s ethyloxy linker may optimize steric compatibility with target proteins.

Therapeutic Implications: GLS inhibitors like CB-839 and BPTES are validated in liver fibrosis and cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.